3,5-Difluoro-2-methoxybenzonitrile
Overview
Description
3,5-Difluoro-2-methoxybenzonitrile is an organic compound with the molecular formula C8H5F2NO and a molecular weight of 169.13 g/mol . It is a derivative of benzonitrile, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions and a methoxy group at the 2 position. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3,5-Difluoro-2-methoxybenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3,5-difluoro-2-nitroanisole.
Reduction: The nitro group is reduced to an amine group using a reducing agent like iron powder in the presence of hydrochloric acid.
Diazotization: The amine group is then diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Sandmeyer Reaction: The diazonium salt is treated with copper(I) cyanide to replace the diazonium group with a cyano group, yielding this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3,5-Difluoro-2-methoxybenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Suzuki-Miyaura Coupling: This compound can participate in cross-coupling reactions with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,5-Difluoro-2-methoxybenzonitrile is utilized in various scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Agricultural Chemistry: This compound is a precursor for the synthesis of agrochemicals, including herbicides and fungicides.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-methoxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s metabolic stability and binding affinity, making it a valuable scaffold for drug design .
Comparison with Similar Compounds
3,5-Difluoro-2-methoxybenzonitrile can be compared with other similar compounds, such as:
3,5-Difluorobenzonitrile: Lacks the methoxy group, resulting in different reactivity and applications.
2-Methoxybenzonitrile: Lacks the fluorine atoms, affecting its chemical stability and biological activity.
3,5-Dichloro-2-methoxybenzonitrile: Substitutes chlorine atoms for fluorine, leading to variations in reactivity and environmental impact.
The uniqueness of this compound lies in the combination of fluorine and methoxy substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3,5-difluoro-2-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLHADSUBMEYEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901296097 | |
Record name | 3,5-Difluoro-2-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901296097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874804-08-7 | |
Record name | 3,5-Difluoro-2-methoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874804-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Difluoro-2-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901296097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 874804-08-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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